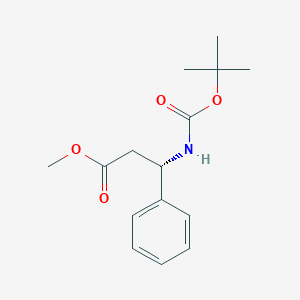

Methyl (3S)-3-Boc-amino-3-phenylpropionate

Übersicht

Beschreibung

Methyl (3S)-3-Boc-amino-3-phenylpropionate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phenyl group attached to the propionate chain, and a methyl ester functional group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-Boc-amino-3-phenylpropionate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material, (3S)-3-amino-3-phenylpropionic acid, is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid into a methyl ester, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3S)-3-Boc-amino-3-phenylpropionate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to regenerate the free amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide or peptide bonds.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Deprotection: Achieved using trifluoroacetic acid in dichloromethane at room temperature.

Substitution: Common reagents include acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products Formed

Hydrolysis: Yields (3S)-3-Boc-amino-3-phenylpropionic acid.

Deprotection: Yields Methyl (3S)-3-amino-3-phenylpropionate.

Substitution: Yields various amide or peptide derivatives depending on the acylating agent used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl (3S)-3-Boc-amino-3-phenylpropionate is primarily utilized as a building block in organic synthesis. Its structure allows for the introduction of amino groups into various chemical frameworks, facilitating the creation of more complex molecules. The Boc (tert-butoxycarbonyl) protecting group is particularly useful for protecting amines during multi-step syntheses.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS) . The Boc group is commonly employed to protect amino acids during the synthesis of peptides, allowing for the sequential addition of amino acids while preventing unwanted side reactions. The ability to easily remove the Boc group under mild acidic conditions makes it ideal for synthesizing peptides with high purity and yield .

Chiral Building Blocks

As a chiral molecule, this compound serves as a precursor for synthesizing other chiral compounds. Its chirality is essential in the development of pharmaceuticals where stereochemistry plays a critical role in biological activity. This characteristic makes it valuable in the production of enantiomerically pure substances used in drug formulations .

Case Study 1: Synthesis of Bioactive Peptides

Recent studies have demonstrated the effectiveness of this compound in synthesizing bioactive peptides. For instance, researchers utilized this compound to create a series of peptide analogs that exhibited enhanced activity against specific biological targets. The incorporation of this building block allowed for better control over the peptide's conformation and stability, leading to improved pharmacological properties .

Case Study 2: Development of Chiral Catalysts

Another significant application involves the use of this compound in developing chiral catalysts for asymmetric synthesis. Researchers have reported successful applications where this compound acted as a chiral auxiliary, enabling the selective formation of enantiomers in various reactions. This advancement is crucial for synthesizing chiral drugs, which often require specific stereochemistry for efficacy .

Wirkmechanismus

The mechanism of action of Methyl (3S)-3-Boc-amino-3-phenylpropionate is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, forming peptide bonds or other functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (3S)-3-amino-3-phenylpropionate: Lacks the Boc protecting group, making it more reactive.

Ethyl (3S)-3-Boc-amino-3-phenylpropionate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl (3S)-3-Boc-amino-3-(4-methylphenyl)propionate: Contains a methyl-substituted phenyl group.

Uniqueness

Methyl (3S)-3-Boc-amino-3-phenylpropionate is unique due to the presence of the Boc protecting group, which provides stability and selectivity during synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in peptide chemistry.

Biologische Aktivität

Methyl (3S)-3-Boc-amino-3-phenylpropionate, with the CAS number 190189-97-0, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 279.336 g/mol

- Melting Point : 95-96 °C

- Boiling Point : 398.7 °C at 760 mmHg

- Density : 1.098 g/cm³

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is significant for its stability and reactivity in various biological contexts.

This compound is hypothesized to interact with biological systems through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cellular signaling.

- Receptor Modulation : It may modulate receptor activities, influencing cellular responses to growth factors or hormones.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration in antibiotic development.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study highlighted that derivatives of Boc-protected amino acids can lead to enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with cell cycle progression and induce cell death mechanisms .

Antimicrobial Effects

The compound has shown promise as an antimicrobial agent. In vitro tests demonstrated its effectiveness against specific bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

There is emerging evidence that certain amino acid derivatives can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group is protected using a Boc group to enhance stability during subsequent reactions.

- Esterification : The phenylpropionic acid moiety is esterified with methanol to form the methyl ester.

- Purification : The final product is purified through recrystallization or chromatography.

This synthetic route allows for the creation of various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

These findings underscore the compound's versatility and potential applications across various fields, including oncology and infectious disease treatment.

Eigenschaften

IUPAC Name |

methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(10-13(17)19-4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQYRBSHPIUCTQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.